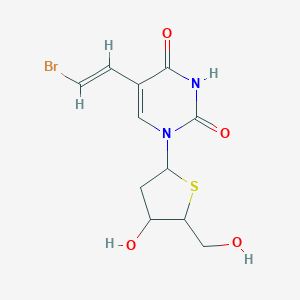

5-(2-Bromovinyl)-2'-deoxy-4'-thiouridine

Description

Evolution of Nucleoside Analogues in Therapeutic Research

The history of nucleoside analogues in therapeutic research is a rich narrative of chemical innovation aimed at combating viral infections and cancer. nih.govresearchgate.net Naturally occurring nucleosides are fundamental building blocks for DNA and RNA, making them a prime starting point for drug design. nih.gov By modifying the structure of these essential molecules, scientists have been able to create compounds that can selectively interfere with pathological processes, particularly the replication of viruses and cancer cells. nih.govresearchgate.net

The journey began in the mid-20th century, with early efforts focusing on modifications to the sugar moiety of the nucleoside. ucdavis.edu One of the first significant breakthroughs was the discovery of Idoxuridine in 1959, which became the first antiviral nucleoside analogue. techtarget.com This was followed by the development of arabinose-derived nucleosides like Cytarabine (Ara-C) in the 1960s, which demonstrated anticancer properties. ucdavis.edujst.go.jp Another early analogue, Vidarabine (Ara-A), was approved in 1976 for use against the Herpes Simplex Virus (HSV). nih.gov

A pivotal moment in antiviral therapy came with the creation of Acyclovir in the 1970s, the first highly selective antiviral drug with minimal side effects, which revolutionized the treatment of HSV infections. techtarget.comresearchgate.net The 1980s saw another major advance with the approval of Zidovudine (B1683550) (AZT), the first drug sanctioned for the treatment of HIV/AIDS. techtarget.comjst.go.jp These successes spurred further research into a wide array of structural modifications, including changes at the 2' and 3' positions of the sugar ring and alterations to the nucleobase itself. nih.gov

This continuous evolution has led to the approval of dozens of nucleoside and nucleotide analogues for treating a wide range of viral infections, cancers, and other diseases. nih.gov The core principle remains the same: creating molecular mimics that can be recognized by viral or cellular enzymes, incorporated into growing DNA or RNA chains, and ultimately terminate the replication process. techtarget.com

Historical Perspective on the Development of 5-(2-Bromovinyl)-2'-deoxy-4'-thiouridine

Within the broader field of nucleoside analogue research, specific modifications have been explored to enhance potency and metabolic stability. The compound (E)-5-(2-Bromovinyl)-2'-deoxy-4'-thiouridine, also referred to as S-BVDU, emerged from these targeted synthetic efforts. nih.govtandfonline.com It is recognized as a potent antiherpesvirus agent. nih.govtandfonline.com

Beyond its antiviral properties, S-BVDU has also been investigated for its potential application in gene therapy as an anticancer agent. nih.gov This dual activity highlights the compound as a significant product of the ongoing effort to refine nucleoside structures for therapeutic benefit.

Significance of Thionucleosides as Modified Nucleoside Analogues

The substitution of the furanose ring oxygen (O4') with a sulfur atom gives rise to a class of compounds known as 4'-thionucleosides. nih.govmdpi.com This seemingly subtle structural change imparts significant and therapeutically advantageous properties to the molecule. mdpi.comtandfonline.com For decades, medicinal chemists have pursued the synthesis of 4'-thionucleosides to develop novel antiviral and antitumor agents. nih.govrsc.org

A primary advantage of this modification is enhanced metabolic stability. mdpi.comworktribe.com The thioether bond in the 4'-position is more resistant to cleavage by enzymes like nucleoside phosphorylases compared to the original oxygen-containing ether bond. tandfonline.com This increased stability can prevent the premature degradation of the drug, potentially leading to a longer biological half-life. tandfonline.com

The introduction of sulfur also alters the three-dimensional shape and electronic properties of the furanose ring. Computer modeling has shown a close structural similarity between normal nucleic acids and those containing a 4'-sulfur atom, suggesting that these analogues can still interact effectively with target enzymes. tandfonline.com Research has demonstrated that various 2'-deoxy-4'-thionucleosides, including 4'-thiothymidine (B166157) and 2'-deoxy-4'-thiocytidine, exhibit significant cytotoxicity against various cancer cell lines. nih.gov Furthermore, 4'-thio analogues have shown potent activity against viruses, including herpes simplex virus and human cytomegalovirus. nih.govnih.gov The demonstrated biological activities of compounds like 1-(2-deoxy-2-fluoro-β-D-4-thio-arabino-furanosyl)cytosine (4'-thioFAC) have underscored the importance and promise of 4'-thionucleosides in drug development. jst.go.jp

Structure

2D Structure

3D Structure

Properties

CAS No. |

134699-93-7 |

|---|---|

Molecular Formula |

C11H13BrN2O4S |

Molecular Weight |

349.2 g/mol |

IUPAC Name |

5-[(E)-2-bromoethenyl]-1-[4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C11H13BrN2O4S/c12-2-1-6-4-14(11(18)13-10(6)17)9-3-7(16)8(5-15)19-9/h1-2,4,7-9,15-16H,3,5H2,(H,13,17,18)/b2-1+ |

InChI Key |

MHIWAWLDGNOCRU-OWOJBTEDSA-N |

SMILES |

C1C(C(SC1N2C=C(C(=O)NC2=O)C=CBr)CO)O |

Isomeric SMILES |

C1C(C(SC1N2C=C(C(=O)NC2=O)/C=C/Br)CO)O |

Canonical SMILES |

C1C(C(SC1N2C=C(C(=O)NC2=O)C=CBr)CO)O |

Synonyms |

(E)-5-(2-bromovinyl)-2'-deoxy-4'-thiouridine 5-(2-bromovinyl)-2'-deoxy-4'-thiouridine S-BVDU |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivations of 5 2 Bromovinyl 2 Deoxy 4 Thiouridine

Established Synthetic Pathways for 5-(2-Bromovinyl)-2'-deoxy-4'-thiouridine

The synthesis of (E)-5-(2-bromovinyl)-4'-thio-2'-deoxyuridine, the formal name for the target compound, has been successfully reported, stemming from advanced carbohydrate chemistry. nih.gov The core of these syntheses involves the construction of a 2-deoxy-4-thio-pentofuranoside intermediate, which is then coupled with a suitable uracil (B121893) derivative.

While direct evidence for the following specific pathways for the 4'-thio analogue is limited in the provided literature, they represent common and established strategies for the synthesis of the closely related parent compound, Brivudine (B1684500) (BVDU), and are plausible routes for its 4'-thio derivative.

Synthesis from 5-Ethyl-2'-deoxy-4'-thiouridine via Radical Bromination

A common method for installing the (E)-2-bromovinyl group onto pyrimidine (B1678525) nucleosides involves the radical bromination of a 5-ethyl precursor. This strategy would begin with 5-Ethyl-2'-deoxy-4'-thiouridine. The process typically involves:

Radical Bromination : The 5-ethyl group is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. This selectively brominates the benzylic-like position of the ethyl group.

Dehydrobromination : The resulting bromoethyl intermediate is then treated with a base to induce elimination of hydrogen bromide, which forms the vinyl group. This elimination often proceeds with high stereoselectivity to yield the desired (E)-isomer.

This pathway is advantageous as it builds upon a relatively simple alkyl-substituted thiouridine.

Synthesis from 5-(2-Bromovinyl)uridine (BVU)

Synthesizing the target compound from 5-(2-bromovinyl)uridine (BVU) would involve extensive modification of the sugar moiety. nih.gov This is generally a less direct approach compared to building the nucleoside from a modified sugar and a modified base. The hypothetical steps would include:

Conversion of the ribose in BVU to a 2'-deoxyribose.

Chemical transformation of the 4'-oxygen atom of the 2'-deoxyribose ring into a sulfur atom.

A more practical variation of this concept involves using the pre-formed base, (E)-5-(2-bromovinyl)uracil, and coupling it with an activated 2-deoxy-4-thiosugar derivative. This glycosylation reaction is a cornerstone of nucleoside synthesis. nih.govgoogle.com

Double Inversion Strategy from D-2-Deoxyribose

The synthesis of the 4'-thiosugar component can be achieved from common carbohydrates like D-2-Deoxyribose. A "double inversion" strategy refers to a sequence of two nucleophilic substitution (Sₙ2) reactions at a stereocenter, resulting in the net retention of configuration. In the context of 4'-thiosugar synthesis, this could be applied to introduce a sulfur functionality at the C4 position with the correct stereochemistry. While specific literature detailing this exact strategy for the target molecule was not identified, it remains a valid stereochemical approach in carbohydrate chemistry.

Stereoselective Synthesis Approaches for 4'-Thionucleosides

Achieving the correct stereochemistry, particularly the β-anomeric configuration of the N-glycosidic bond, is a critical challenge in the synthesis of 4'-thionucleosides. nih.gov Several advanced methods have been developed to control this stereoselectivity.

Pummerer-type Thioglycosylation : This method has been developed as an effective way to synthesize 4'-thionucleosides. nih.govjst.go.jpjst.go.jp It involves the reaction of a sulfoxide precursor, which rearranges to form a thionium ion intermediate. The subsequent attack by a silylated nucleobase proceeds to form the glycosidic bond. This approach has been successfully used to create various novel 4'-thionucleosides with potent biological activities. jst.go.jp

Acyclic Precursors and Intramolecular Cyclization : Another sophisticated approach involves starting with an acyclic dithioacetal precursor. mdpi.com The nucleobase is attached, and a subsequent intramolecular Sₙ2-like cyclization forms the thiofuranose ring and the N-glycosidic bond simultaneously. This method can offer high diastereoselectivity, with a kinetic bias often favoring the formation of the desired β-anomer. mdpi.com

Glycosylation of Thiofuranoid Glycals : The use of 4-thiofuranoid glycals (unsaturated sugar rings) allows for electrophilic glycosidation. Reaction with a silylated purine or pyrimidine base in the presence of an electrophile can lead to the formation of the desired β-anomer of the 4'-thionucleoside. researchgate.net

| Approach | Key Intermediate | Reaction Type | Advantage |

| Pummerer Reaction | Sulfoxide | Rearrangement/Glycosylation | Effective for various nucleosides |

| Acyclic Approach | Acyclic dithioacetal | Intramolecular Sₙ2 Cyclization | High diastereoselectivity |

| Glycal Chemistry | 4-Thiofuranoid glycal | Electrophilic Glycosidation | Stereoselective β-anomer formation |

Advances in the Chemical Modification and Derivatization of the Thiouridine Moiety

The thiouridine core, encompassing both the thiosugar and the uracil base, is a target for various chemical modifications to create prodrugs or new analogues.

Prodrug Strategies : To improve cellular uptake and metabolic activation, 4-thiouridine (B1664626) can be converted into 5'-monophosphate prodrugs. nih.govrsc.org These derivatives mask the charge of the phosphate (B84403) group, allowing for better cell permeation. Once inside the cell, enzymatic cleavage releases the monophosphate, bypassing the often rate-limiting initial phosphorylation step. nih.gov

Base Conversion : The 4-thio group on the uracil base of 4-thiouridine is a reactive handle. It can be converted into a cytidine analogue through various chemical reactions. acs.org Methods involving agents like osmium tetroxide, iodoacetamide, or 2,4-dinitrofluorobenzene (DNFB) activate the thio group for subsequent amination, effectively transforming the base from a uridine to a cytidine analogue. acs.org

Thiation of Carbonyls : The oxygen at the C-4 position of the pyrimidine ring can be exchanged for sulfur using reagents like Lawesson's reagent. nih.gov This modification significantly enhances the lipophilicity of the nucleoside, which can be beneficial for delivery across biological membranes like the blood-brain barrier. nih.gov

Synthesis of Analogues and Related Thionucleosides

The 4'-thionucleoside scaffold has been used to create a wide range of analogues with potential therapeutic applications. nih.gov The replacement of the furanose ring oxygen with sulfur can lead to compounds with enhanced metabolic stability or different biological activities. mdpi.com

2'-Modified Analogues : Modifications at the 2'-position of the 4'-thiosugar have been extensively explored. For instance, the synthesis of 1-(2-deoxy-2-fluoro-β-D-4-thio-arabino-furanosyl)cytosine (4'-thioFAC) resulted in a potent antineoplastic agent. jst.go.jp Other work has focused on synthesizing 2'-modified 2'-deoxy-4'-thiocytidines as potential anticancer drugs. researchgate.net

3'-Modified Analogues : The introduction of substituents at the 3'-position has also been investigated. An example is 3'-azido-4'-thio-deoxythymidine, an analogue of the anti-HIV drug AZT. nih.gov

Purine Analogues : The synthesis of 4'-thiopurine nucleosides, such as 2-chloro-2′-deoxy-4′-thioadenosine, has been reported. These compounds have shown cytotoxicity against several human tumor cell lines. researchgate.net

Bridged and Conformationally Locked Analogues : To enhance binding affinity and nuclease resistance for antisense applications, bridged 4'-thio nucleic acids have been developed. These molecules contain a chemical bridge between the 2' and 4' positions of the sugar ring, locking it into a specific conformation. researchgate.net

A summary of notable 4'-thionucleoside analogues is presented below.

| Analogue Name | Key Modification | Reported Activity |

| (E)-5-(2-bromovinyl)-4'-thio-2'-deoxyuridine | 4'-Thio, 5-Bromovinyl | Anti-herpesvirus nih.gov |

| 4'-ThioFAC | 4'-Thio, 2'-Fluoro (arabino) | Antineoplastic jst.go.jp |

| 3'-Azido-4'-thio-deoxythymidine | 4'-Thio, 3'-Azido | AZT Analogue nih.gov |

| 2-Chloro-2′-deoxy-4′-thioadenosine | 4'-Thio, Purine (2-Cl-Ade) | Cytotoxic researchgate.net |

| Bridged 4'-Thio Nucleic Acids | 4'-Thio, 2',4'-Bridge | Antisense applications researchgate.net |

Molecular and Cellular Mechanisms of Action of 5 2 Bromovinyl 2 Deoxy 4 Thiouridine

Enzymatic Phosphorylation by Viral Kinases

The crucial first step in the bioactivation of S-BVDU is its phosphorylation, a process preferentially carried out by virus-encoded enzymes. This selective activation is the cornerstone of its antiviral specificity.

Role of Herpes Simplex Virus Thymidine (B127349) Kinase (HSV-TK)

The thymidine kinase encoded by Herpes Simplex Virus (HSV-TK), particularly from type 1 (HSV-1), is highly efficient at recognizing and phosphorylating bromovinyl deoxyuridine analogues. researchgate.net HSV-1 TK exhibits both thymidine kinase and thymidylate kinase activities, enabling it to catalyze the conversion of the nucleoside analogue first to its monophosphate form and subsequently to its diphosphate (B83284) form. researchgate.net Studies on the closely related BVDU have demonstrated that the HSV-1 TK is significantly more effective at this conversion than the kinase from HSV-2. oup.com This differential phosphorylation is a key reason for the high potency of these compounds against HSV-1 and their much lower activity against HSV-2. oup.com The conversion to the active triphosphate metabolite is completed by cellular nucleoside diphosphate kinases. researchgate.net Given that S-BVDU is established as a potent antiherpesvirus agent, it is understood to be a proficient substrate for HSV-1 TK, undergoing a similar phosphorylation cascade to exert its effect. nih.gov

Phosphorylation by Varicella-Zoster Virus Thymidine Kinase (VZV-TK)

Similar to HSV-TK, the thymidine kinase produced by Varicella-Zoster Virus (VZV-TK) is responsible for the initial phosphorylation of S-BVDU, a critical step for its potent anti-VZV activity. nih.gov The antiviral efficacy of related compounds against VZV is entirely dependent on this enzymatic conversion to the monophosphate and diphosphate forms. nih.govnih.govpatsnap.com The VZV-TK, like HSV-1 TK, efficiently phosphorylates these nucleoside analogues, initiating their conversion into the active triphosphate form that ultimately interferes with viral replication. newdrugapprovals.orgresearchgate.net The dependence on VZV-TK for activation ensures that the drug's activity is concentrated within VZV-infected cells. nih.gov

Substrate Recognition by Deoxynucleoside Kinases

The selective antiviral action of S-BVDU hinges on its specific recognition as a substrate by viral deoxynucleoside kinases, while being a poor substrate for the corresponding host cell enzymes. The thymidine kinases of HSV-1 and VZV have a broader substrate specificity compared to human cellular thymidine kinase, allowing them to bind and phosphorylate the 5-substituted 2'-deoxypyrimidine nucleoside. oup.comjst.go.jp The presence of the (E)-5-(2-bromovinyl) group is well-tolerated by the viral enzymes. The substitution of the 4'-oxygen with sulfur in the deoxyribose ring, as in S-BVDU, has been shown in other 4'-thionucleosides to be compatible with antiviral activity against herpesviruses, indicating that this structural modification does not impede recognition and phosphorylation by viral kinases. nih.govmdpi.comnih.gov

| Enzyme Source | Relative Phosphorylation Rate of BVDU Monophosphate | Reference |

| Herpes Simplex Virus Type 1 (HSV-1) | 0.09 | oup.com |

| Herpes Simplex Virus Type 2 (HSV-2) | <0.002 | oup.com |

| Varicella-Zoster Virus (VZV) | 0.03 | oup.com |

| Host Cell (dThd kinase) | <0.0002 | oup.com |

This table shows the relative rates of phosphorylation of (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) monophosphate to its diphosphate by purified viral and host cell kinases, relative to the phosphorylation of the natural substrate dTMP. The data highlights the superior efficiency of HSV-1 and VZV kinases.

Interaction with Viral DNA Polymerases and DNA Synthesis Inhibition

Once converted to its active 5'-triphosphate form (S-BVDU-TP), the compound's mechanism of action proceeds to its ultimate target: the viral DNA polymerase and the process of viral genome replication.

Incorporation into Viral DNA

The triphosphate of bromovinyl deoxyuridine analogues acts as a competitive substrate, challenging the natural deoxythymidine triphosphate (dTTP) for access to the viral DNA polymerase. patsnap.com Studies with the triphosphate of BVDU (BVDU-TP) have shown that it can effectively substitute for dTTP and be incorporated into the growing DNA chain by DNA polymerase. oup.comnih.govnih.gov Research demonstrated that the incorporation of BVDU monophosphate (from BVDU-TP) into calf thymus DNA was approximately 80% of that of the natural dTMP after 30 minutes. nih.govnih.gov The incorporation of another related compound, 4'-thio-5-bromo-2'-deoxyuridine, into cellular DNA has also been observed, supporting the premise that the 4'-thio modification in S-BVDU does not prevent its integration into the DNA strand. nih.gov This incorporation creates a fraudulent DNA sequence.

| Template-Primer | Substrate | Relative Incorporation (% of dTMP) | Reference |

| Calf Thymus DNA | BVDU-TP | ~80% | nih.govnih.gov |

| Poly(dA-dT) | C-BVDU-TP* | 3.6% substitution | researchgate.net |

This table presents data on the incorporation of BVDU triphosphate and its carbocyclic analogue (C-BVDU-TP) into different DNA templates, demonstrating their ability to act as substrates for DNA polymerase. *Note: C-BVDU-TP is the carbocyclic analogue of BVDU-TP.

Competitive Inhibition of Viral Polymerases

The primary antiviral action of many nucleoside analogs, including those related to 5-(2-Bromovinyl)-2'-deoxy-4'-thiouridine, stems from their ability to interfere with viral nucleic acid synthesis. nih.gov This interference is orchestrated by the active form of the drug, typically the 5'-triphosphate derivative, which is generated within the host cell. nih.gov This activated metabolite then acts as a competitive inhibitor of viral polymerases, the enzymes responsible for replicating the virus's genetic material. nih.govmdpi.com

Once phosphorylated to its triphosphate form, the analog structurally mimics a natural deoxynucleoside triphosphate (dNTP). In the case of this compound triphosphate, it serves as an analog of deoxythymidine triphosphate (dTTP). This structural similarity allows it to compete with the natural dTTP for binding to the active site of viral DNA polymerases. nih.gov

Research on the closely related compound (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) provides significant insight into this mechanism. Its 5'-triphosphate form, BVdUTP, demonstrates a potent and preferential inhibition of herpes simplex virus type 1 (HSV-1) DNA polymerase compared to cellular DNA polymerases α and β. nih.gov Kinetic studies have established that this inhibition is competitive with respect to dTTP. nih.gov The inhibitor does not require preincubation with the enzyme and is effective even after the initiation of DNA synthesis. nih.gov This preferential targeting of the viral polymerase is a key factor in the selective antiviral activity of such compounds. nih.gov

The table below summarizes the kinetic parameters for the inhibition of HSV-1 DNA polymerase by BVdUTP, illustrating its competitive nature against the natural substrate, dTTP.

| Enzyme | Substrate/Inhibitor | K_m (μM) | K_i_ (μM) | Inhibition at 1 μM BVdUTP |

| HSV-1 DNA Polymerase | dTTP | 0.66 | - | - |

| HSV-1 DNA Polymerase | BVdUTP | - | 0.25 | 50% |

| Cellular DNA Polymerase α | BVdUTP | - | - | 9% |

| Cellular DNA Polymerase β | BVdUTP | - | - | 3% |

| Data derived from studies on the related compound BVdUTP. nih.gov |

While the primary target for bromovinyl deoxyuridine analogs is often herpesvirus DNA polymerase, other thiouridine compounds have shown broad-spectrum activity against RNA-dependent RNA polymerases (RdRp) of single-stranded RNA (ssRNA+) viruses. ucv.ve For instance, 2-thiouridine (B16713) (s²U), after conversion to its triphosphate, can be incorporated into the viral RNA, leading to the stalling of the RdRp and inhibition of RNA synthesis. ucv.ve This suggests that the molecular target of thiouridine-based analogs can extend to the active site of various viral RdRps. ucv.ve

Modulation of Cellular Enzymatic Pathways

Beyond direct inhibition of viral polymerases, the metabolites of 5-(2-bromovinyl) deoxyuridine analogs can interact with key enzymes in the host cell's nucleotide synthesis pathways. One such critical enzyme is thymidylate synthase (TS). Research on (E)-5-(2-bromovinyl)-2'-deoxyuridylate (BrvdUMP), the monophosphate form of the related compound BVDU, has shown that it is an excellent alternative substrate for thymidylate synthase. nih.gov

The catalytic mechanism of thymidylate synthase involves a nucleophilic attack at the 6-position of the uracil (B121893) ring. nih.gov In the case of BrvdUMP, this enzymatic action transforms the otherwise stable 5-bromovinyl group into a reactive allylic bromide. nih.gov This conversion creates reactive centers on the side chain that are susceptible to attack by nucleophiles present in the reaction environment, such as water. nih.gov This interaction not only consumes the enzyme's resources but can also lead to the formation of various product adducts, potentially altering the enzyme's function or leading to its inactivation. nih.gov The specific interaction of this compound monophosphate with thymidylate synthase would require further dedicated study, but the behavior of its close analog suggests a high potential for significant interaction.

The introduction of a nucleoside analog and its subsequent phosphorylation can perturb the delicate balance of the cell's natural nucleotide pools. The inhibition of nucleic acid synthesis and interactions with metabolic enzymes can lead to compensatory changes and imbalances. frontiersin.org For example, the antiviral drug Remdesivir has been shown to cause significant alterations in cellular ribonucleoside (RN) and deoxyribonucleoside (dRN) pools. frontiersin.org Its action can lead to an accumulation of certain (deoxy)nucleoside triphosphates, partly due to the stalling of the cell cycle in the S phase, where DNA replication occurs. frontiersin.org

Cellular Uptake and Intracellular Processing

For this compound to exert its antiviral effects, it must first enter the target cell and then be converted into its pharmacologically active triphosphate form. As a nucleoside analog, it is generally expected to be taken up by cellular nucleoside transporters embedded in the cell membrane.

Once inside the cell, the compound undergoes a series of phosphorylation steps, a process known as anabolic activation. nih.govfrontiersin.org This is a common pathway for nucleoside analog drugs. mdpi.com The process is catalyzed by host cell kinases:

Monophosphorylation: this compound is first phosphorylated to its 5'-monophosphate derivative. This initial step is often a critical, rate-limiting factor in the activation of the drug.

Diphosphorylation: The monophosphate form is then further phosphorylated by other cellular kinases to the 5'-diphosphate.

Triphosphorylation: Finally, a third phosphate (B84403) group is added to yield the active this compound-5'-triphosphate. frontiersin.org

Biological Activity and Efficacy in Preclinical Models of 5 2 Bromovinyl 2 Deoxy 4 Thiouridine

Antiviral Efficacy against Herpesviruses

The primary mechanism of action for these compounds against herpesviruses involves selective phosphorylation by virus-encoded thymidine (B127349) kinase (TK). This initial phosphorylation is a critical step, as it is followed by further phosphorylation by cellular enzymes to the triphosphate form. This active triphosphate metabolite then interferes with the viral DNA polymerase, acting as a competitive inhibitor or an alternative substrate, which ultimately disrupts viral DNA replication. nih.gov

Studies have shown that 4'-thio-2'-deoxyuridines, the class of compounds to which 5-(2-Bromovinyl)-2'-deoxy-4'-thiouridine belongs, exhibit significantly higher anti-herpes simplex virus (HSV) activity, reportedly 20 to 600 times greater than their 4'-oxy counterparts. nih.govnih.gov This enhanced activity is attributed to several factors, including more efficient phosphorylation by HSV-1 thymidine kinase and resistance to degradation by human thymidine phosphorylase. nih.govnih.gov Once incorporated into viral DNA, these 4'-thio analogs are more effective inhibitors of viral DNA synthesis. nih.govnih.gov

The parent compound, BVDU, is a potent and selective inhibitor of HSV-1. nih.gov In plaque reduction assays, BVDU demonstrated a 50% reduction in plaque formation for various HSV-1 strains at concentrations ranging from 0.06 to 0.22 microM. nih.gov The incorporation of BVDU into HSV-1 DNA has been shown to be a mutagenic lesion, further contributing to its antiviral effect. osti.govnih.gov

| Compound | Virus Strain | Assay | ID50 (µM) |

|---|---|---|---|

| (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) | HSV-1 (Various Strains) | Plaque Reduction | 0.06 - 0.22 |

While highly effective against HSV-1, BVDU displays lower activity against Herpes Simplex Virus Type 2 (HSV-2). The 50% inhibitory dose (ID50) for BVDU against HSV-2 in plaque reduction assays is approximately 8 microM. nih.gov In plaque assays, BVdU reduced the titers of 16 HSV-2 strains by less than 2 log10. nih.gov

| Compound | Virus Strain | Assay | ID50 (µM) |

|---|---|---|---|

| (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) | HSV-2 | Plaque Reduction | 8 |

BVDU is a highly potent and selective inhibitor of Varicella-Zoster Virus (VZV). nih.gov In vitro studies using human embryonic fibroblasts have demonstrated that the 50% inhibitory dose (ID50) of BVDU for VZV ranges from 0.001 µg/mL to 0.01 µg/mL, depending on the assay method. nih.govnih.govresearchgate.net This potent activity is significantly greater than that of other antiviral agents like iododeoxyuridine and acycloguanosine. nih.govnih.govresearchgate.net The selectivity of BVDU against VZV is high, as it does not significantly affect the viability of host cells even at concentrations up to 100 µg/mL. nih.govnih.govresearchgate.net The mechanism of action is dependent on the viral thymidine kinase, as the compound is inactive against TK-deficient VZV mutants. nih.govnih.govresearchgate.net

| Compound | Assay | ID50 (µg/mL) |

|---|---|---|

| (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) | Focus Formation (2-day) | 0.001 |

| Viral Cytopathogenicity (15-day) | 0.01 |

BVDU has been shown to be a potent inhibitor of Epstein-Barr Virus (EBV) replication in vitro. nih.gov In studies with human lymphoblastoid cell lines, the 50% effective dose (ED50) for BVDU to inhibit virus replication was 0.06 microM. nih.gov The in vitro therapeutic index, which is the ratio of the 50% inhibitory dose for cell growth to the ED50 for virus replication, was calculated to be 6,500, indicating high selectivity. nih.gov A notable characteristic of BVDU's effect on EBV is its prolonged inhibitory action, which persists for more than 21 days after the drug is removed from the cell culture, a significant advantage compared to the readily reversible inhibition by Acyclovir. nih.gov At concentrations of 0.03 to 0.1 mM, BVDU markedly inhibits various aspects of EBV infection, including the expression of viral capsid antigen (VCA) and early antigen (EA), as well as viral DNA synthesis. nih.gov

| Compound | Parameter | Value (µM) |

|---|---|---|

| (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) | ED50 (Virus Replication) | 0.06 |

| ID50 (Cell Growth) | 390 |

The efficacy of BVDU against Human Cytomegalovirus (HCMV) is considerably lower than its activity against other herpesviruses like HSV-1 and VZV. In a plaque formation inhibition assay, BVDU was found to be the least potent among several nucleoside analogs tested against HCMV. nih.gov

Activity against Other DNA Viruses (e.g., Orthopoxviruses)

The activity of 5-substituted 4'-thiopyrimidine nucleosides has been evaluated against orthopoxviruses. While specific data for this compound is not detailed, studies on related compounds have shown promise. For instance, the 5-iodo analog, 1-(2-deoxy-4-thio-beta-d-ribofuranosyl)-5-iodouracil (4'-thioIDU), was identified as a potent inhibitor of vaccinia and cowpox viruses, active at concentrations of about 1 microM in human cells without significant toxicity. nih.gov This suggests that the 4'-thio scaffold can be effective against orthopoxviruses. However, the parent compound BVDU has not demonstrated significant activity against vaccinia virus.

Cytostatic Effects on Transfected Tumor Cell Lines

No publicly available data could be found for this compound.

HSV-TK Gene-Transfected Tumor Models

No publicly available data could be found for this compound.

Mechanisms of Cytostatic Action

No publicly available data could be found for this compound.

Structure Activity Relationship Studies of 5 2 Bromovinyl 2 Deoxy 4 Thiouridine Analogues

Impact of Modifications on the 5-Position of the Pyrimidine (B1678525) Base

The substituent at the C-5 position of the pyrimidine ring is a well-established determinant of antiviral activity in nucleoside analogues. In the context of 2'-deoxy-4'-thiouridine (B143797) analogues, variations at this position significantly modulate their potency and spectrum of activity, particularly against herpesviruses like Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV).

The (E)-5-(2-bromovinyl) group, as seen in the parent compound, is a key feature for potent anti-herpesvirus activity. nih.gov Research has shown that even minor changes to this substituent can have profound effects. Studies on a series of 5-substituted 2'-deoxy-4'-thiopyrimidine nucleosides have demonstrated that compounds with small, lipophilic alkyl or alkenyl groups at the 5-position exhibit significant antiviral efficacy. For instance, analogues such as 2'-deoxy-5-propyl-4'-thiouridine, 2'-deoxy-5-isopropyl-4'-thiouridine, and 2'-deoxy-4'-thio-5-vinyluridine were found to be highly active against HSV-1 and VZV in vitro, with minimal cytotoxicity. researchgate.net

Halogenation at the 5-position also yields compounds with notable biological effects. A series of 4'-thio-5-halogenopyrimidine nucleosides, including fluoro, chloro, bromo, and iodo derivatives, demonstrated significant growth inhibition of leukemia L1210 cells. nih.gov Specifically, 5-chloro-2'-deoxy-4-thiouridine has been synthesized and studied for its photochemical properties. rsc.org The antiviral activity of these halogenated analogues is consistent with findings for their 4'-oxo counterparts, where 5-halo-2'-deoxyuridines are known to possess antiviral properties. nih.govosti.gov

Furthermore, replacing the bromovinyl group with other moieties, such as a 4-(1,2,4-triazol-1-yl) group, has been shown to produce compounds with potent activity against HSV-1 and VZV, suggesting that a heterocyclic substituent can also confer strong antiviral properties. kuleuven.be

| 5-Position Substituent | Analogue Name | Observed Biological Activity | Reference |

|---|---|---|---|

| (E)-5-(2-Bromovinyl) | (E)-5-(2-Bromovinyl)-2'-deoxy-4'-thiouridine | Potent anti-herpesvirus activity | nih.gov |

| Propyl | 2'-Deoxy-5-propyl-4'-thiouridine | Highly active against HSV-1 and VZV | researchgate.net |

| Isopropyl | 2'-Deoxy-5-isopropyl-4'-thiouridine | Highly active against HSV-1 and VZV | researchgate.net |

| Vinyl | 2'-Deoxy-4'-thio-5-vinyluridine | Highly active against HSV-1 and VZV | researchgate.net |

| Fluoro | 5-Fluoro-2'-deoxy-4'-thiouridine | Inhibited growth of Leukemia L1210 cells | nih.gov |

| Chloro | 5-Chloro-2'-deoxy-4'-thiouridine | Studied for photocrosslinking; active against L1210 cells | nih.govrsc.org |

| 4-(1,2,4-triazol-1-yl) | (E)-5-(2-bromovinyl)-4-(1,2,4-triazol-1-yl)-2'-deoxyuridine derivative | Potent inhibitor of HSV-1 and VZV | kuleuven.be |

Role of the 4'-Thio Moiety in Biological Activity

The substitution of the furanose ring oxygen at the 4'-position with a sulfur atom is a critical modification that significantly enhances the therapeutic potential of nucleoside analogues. This bioisosteric replacement was initially explored to overcome the limitations of classical 4'-oxonucleosides, which are often susceptible to enzymatic degradation. nih.gov

A primary advantage conferred by the 4'-thio moiety is increased metabolic stability. These analogues exhibit resistance to cleavage by nucleoside phosphorylases, enzymes that would otherwise render the drug inactive. nih.govmdpi.com This increased stability leads to a longer systemic half-life and potentially improved bioavailability.

Moreover, the 4'-thio modification has been shown to enhance the thermal stability of RNA duplexes when incorporated, a property of interest for applications like antisense therapy. nih.gov The sum of these effects—improved metabolic stability and altered sugar conformation—underlines the pivotal role of the 4'-thio moiety in defining the unique biological profile of this class of antiviral agents. nih.govresearchgate.net

Stereochemical Considerations and Enantiomeric Activity

Research has consistently shown that biological systems, particularly viral enzymes, can distinguish between different stereoisomers. In a study of 6-azathymidine-4'-thionucleosides, the D-nucleoside exhibited moderate antiviral activity, whereas its corresponding L-enantiomer was completely inactive. nih.gov This demonstrates a strict stereochemical requirement by the relevant biological targets for the D-sugar configuration, which mimics natural nucleosides. While L-nucleosides are also an active area of research, as seen in the synthesis of L-2'-deoxy-2'-up-fluoro-4'-thionucleosides, their activity profiles are distinct and often lower than their D-counterparts. nih.gov

The configuration at the anomeric carbon, which gives rise to α and β anomers, is also crucial. The β-anomer, where the nucleobase is on the same side of the sugar ring as the C5' substituent, is the configuration found in natural nucleosides. In a study of 4'-thio-5-fluorouridine, both the α and β anomers showed activity against leukemia cells, but the β-anomer was consistently more potent. nih.gov This preference for the β-configuration is common among nucleoside analogues as it allows for proper recognition and phosphorylation by cellular or viral kinases, the first step in their activation.

| Compound Type | Stereoisomer | Biological Activity | Reference |

|---|---|---|---|

| 6-Azathymidine-4'-thionucleoside | D-Enantiomer | Moderately active against Vaccinia virus and HSV | nih.gov |

| L-Enantiomer | Devoid of antiviral activity | nih.gov | |

| 4'-Thio-5-fluorouridine | β-Anomer | More potent inhibitor of leukemia L1210 cell growth | nih.gov |

| α-Anomer | Less potent inhibitor of leukemia L1210 cell growth | nih.gov |

Sugar Ring Modifications and Their Influence on Efficacy

Beyond the foundational 4'-thio substitution, further modifications to the sugar ring, particularly at the 2' and 3' positions, have been extensively explored to refine the efficacy and selectivity of these analogues.

The presence or absence of a hydroxyl group at the 2'-position distinguishes between ribo- and deoxyribonucleosides and is a key determinant of activity. The parent compound is a 2'-deoxy analogue, a necessary feature for its recognition by viral DNA polymerases. Complete removal of both the 2' and 3' hydroxyl groups to create a 2',3'-dideoxy-4'-thionucleoside resulted in a compound with moderate activity against vaccinia virus and HSV, indicating that the 3'-hydroxyl is not strictly essential for activity in all cases. nih.gov

Introduction of substituents at the 2'-position has yielded compounds with potent and diverse activities. For example, the introduction of a 2'-fluoro group in the "ara" configuration (pointing up), combined with a cytosine base, led to 1-(2-deoxy-2-fluoro-β-D-4-thio-arabino-furanosyl)cytosine (4'-thioFAC), a powerful antineoplastic agent. nih.gov Similarly, 2'-C-methyl-4'-thionucleosides have been synthesized and evaluated for their activity against the Hepatitis C virus (HCV). nih.govmdpi.com These studies highlight that 2'-modifications can significantly alter the target spectrum of the nucleoside. The combination of a 2'-substituent and the 4'-thio moiety can impact the sugar's conformational preference, which in turn affects how it is processed by viral polymerases. nih.govmdpi.com

The synthesis of various sugar-modified 4'-thiocytidine derivatives, including 2'-deoxy and other modified versions, confirms that the 4'-thiosugar scaffold is amenable to a wide range of chemical alterations to optimize biological performance. nih.gov

| Sugar Modification | Analogue Example | Observed Biological Activity | Reference |

|---|---|---|---|

| 2',3'-Dideoxy | 1-(2,3-Dideoxy-4-thio-β-D-erythro-pentofuranosyl)-(6-azathymidine) | Moderately active against Vaccinia virus and HSV | nih.gov |

| 2'-Deoxy-2'-fluoro (ara) | 1-(2-Deoxy-2-fluoro-β-D-4-thio-arabino-furanosyl)cytosine (4'-thioFAC) | Potent antineoplastic activity | nih.gov |

| 2'-C-Methyl | 2'-C-Methyl-4'-thiouridine | Evaluated for anti-HCV activity; potency affected by sugar geometry | nih.govmdpi.com |

| 2'-Deoxy-2'-fluoro (ribo) | L-2'-Deoxy-2'-up-fluoro-4'-thionucleosides | Synthesized and evaluated for activity against HIV, HSV, and HBV | nih.gov |

| C4'-Alkyne | C4'-Alkyne thionucleoside | Potent anti-HIV activity | nih.gov |

Metabolic Fate and Enzymatic Interactions in Cellular Systems

Phosphorylation Pathways and Key Kinases

The conversion of 5-(2-Bromovinyl)-2'-deoxy-4'-thiouridine to its active triphosphate form is a stepwise process initiated by cellular or viral kinases. The initial phosphorylation to the monophosphate is a rate-limiting step, primarily catalyzed by thymidine (B127349) kinases (TK). The closely related oxygen analogue, (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU or brivudine), is a substrate for both cytosolic thymidine kinase (TK1) and mitochondrial thymidine kinase (TK2). nih.govsigmaaldrich.com Studies with purified human enzymes have shown that the ratio of phosphorylation of brivudine (B1684500) by TK2 versus TK1 is significantly high, suggesting a preference for the mitochondrial enzyme. nih.govsigmaaldrich.com

Further phosphorylation of the monophosphate to the diphosphate (B83284) and subsequently to the triphosphate is essential for the compound's activity, as the triphosphate form is the one that typically interacts with DNA polymerases. nih.gov The efficiency of these subsequent phosphorylation steps can vary depending on the source of the kinase. For instance, the monophosphate of brivudine is inefficiently converted to its diphosphate by kinases from Herpes Simplex Virus Type 2 (HSV-2), which may contribute to the virus's relative insensitivity to the drug compared to Herpes Simplex Virus Type 1 (HSV-1) and Varicella Zoster Virus (VZV). psu.edu

The thymidylate kinase encoded by HSV-1 and VZV can phosphorylate the monophosphate of brivudine, whereas the host cell's dTMP kinase is much less effective. psu.edu This differential phosphorylation plays a crucial role in the selective antiviral activity of the parent compound. It is presumed that this compound follows a similar phosphorylation pathway, with its ultimate biological activity being dependent on its successful conversion to the 5'-triphosphate metabolite. worktribe.com

Table 1: Comparative Phosphorylation of Brivudine (BVDU) by Human Thymidine Kinases

| Enzyme | Substrate Concentration | Phosphorylation Ratio (TK2/TK1) |

| Purified Human TK1 and TK2 | 0.2 µM | 91 |

| Purified Human TK1 and TK2 | 2.5 µM | 500 |

| Data sourced from studies on (E)-5-(2-Bromovinyl)-2'-deoxyuridine (brivudine). nih.govsigmaaldrich.com |

Table 2: Relative Phosphorylation of Brivudine Monophosphate (BrVdUMP) by Viral and Cellular Kinases

| Enzyme Source | Substrate | Relative Rate (vs. dTMP) |

| HSV-1 dThd-dTMP Kinase | 0.5 mM BrVdUMP | 0.09 |

| HSV-2 dThd-dTMP Kinase | 0.5 mM BrVdUMP | <0.002 |

| VZV dThd-dTMP Kinase | 0.5 mM BrVdUMP | 0.03 |

| Host Cell dTMP Kinase | 0.5 mM BrVdUMP | <0.0002 |

| Data based on the oxygen analogue (E)-5-(2-bromovinyl)-2'-deoxyuridylate (BrVdUMP). psu.edu |

Resistance to Catabolism by Nucleoside Phosphorylases

A significant challenge for the therapeutic efficacy of many nucleoside analogues is their rapid degradation by nucleoside phosphorylases, which cleave the glycosidic bond. nih.gov The oxygen-containing counterpart of the title compound, brivudine, is a known substrate for human thymidine phosphorylase and can be degraded even more rapidly than the natural substrates, deoxyuridine and thymidine. nih.gov

However, the substitution of the 4'-oxygen with a sulfur atom is a key chemical modification that confers enhanced metabolic stability. nih.govmdpi.com 4'-Thionucleosides, as a class, exhibit increased resistance to cleavage by nucleoside phosphorylases. nih.gov This resistance to catabolism is a crucial advantage, as it can lead to a longer intracellular half-life of the nucleoside and its active phosphorylated metabolites, potentially enhancing its therapeutic window. The stability of the 4'-thio modification is a primary reason for the sustained interest in this class of compounds for developing new antiviral and anticancer agents. nih.govworktribe.com

Interactions with Other Cellular Enzymes

Once phosphorylated, this compound metabolites can interact with various cellular enzymes, which is central to their mechanism of action. The triphosphate form of 4'-thionucleosides is known to act as an inhibitor of viral or cellular DNA and RNA polymerases. nih.gov

Additionally, studies on other 4'-thionucleosides have revealed interactions with other enzymes. For instance, DNA containing 4'-thio-2'-deoxycytidine has been observed to inhibit methylation by a methyltransferase, indicating that these modifications can influence epigenetic processes. nih.gov

Intracellular Half-Life and Stability of Phosphorylated Metabolites

The enhanced metabolic stability of 4'-thionucleosides towards phosphorylases and hydrolysis directly contributes to a longer intracellular half-life. nih.govmdpi.com This increased stability is a significant advantage over conventional 4'-oxonucleosides. nih.gov The resistance to enzymatic degradation means that higher and more sustained intracellular concentrations of the active triphosphate form can be achieved.

Advanced Research Methodologies and Future Directions in 5 2 Bromovinyl 2 Deoxy 4 Thiouridine Research

Application of Advanced Spectroscopic and Chromatographic Techniques for Compound Characterization and Metabolite Profiling

The precise identification and quantification of 5-(2-Bromovinyl)-2'-deoxy-4'-thiouridine and its metabolic byproducts are crucial for understanding its behavior in biological systems. Advanced spectroscopic and chromatographic methods are indispensable tools in this endeavor.

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of nucleoside analogs like this compound. It is routinely used to assess the purity of the synthesized compound and to monitor its phosphorylation, a key step in its activation. nih.govavantorsciences.com For instance, HPLC analysis has been instrumental in demonstrating that various 4'-thio-2'-deoxyuridines are efficiently converted to their monophosphate and diphosphate (B83284) forms by viral enzymes like Herpes Simplex Virus type 1 (HSV-1) thymidine (B127349) kinase. nih.gov

When coupled with tandem mass spectrometry (LC-MS/MS), HPLC becomes a powerful tool for metabolite profiling in complex biological matrices such as plasma and cell extracts. nih.govnih.govnih.govresearchgate.netyoutube.comyoutube.com This combination allows for the sensitive and specific detection and quantification of the parent compound and its metabolites. While specific metabolic profiling studies on this compound are not extensively documented in publicly available literature, the methodologies applied to similar nucleoside analogs are directly applicable. These methods typically involve protein precipitation followed by solid-phase extraction to isolate the analytes of interest. The subsequent LC-MS/MS analysis, often employing a triple quadrupole mass spectrometer, provides a linear and accurate quantification of the compounds over a wide range of concentrations.

A generalized workflow for the LC-MS/MS-based metabolic profiling of a thionucleoside analog is presented below:

| Step | Description |

| Sample Preparation | Biological samples (e.g., plasma, cell lysates) are treated to precipitate proteins and remove interfering substances. This may involve the use of organic solvents like acetonitrile (B52724) or methanol. |

| Solid-Phase Extraction (SPE) | The sample is passed through a solid-phase extraction cartridge to further purify and concentrate the nucleoside and its metabolites. |

| HPLC Separation | The extracted sample is injected into an HPLC system equipped with a suitable column (e.g., C18) to separate the parent compound from its various metabolites based on their physicochemical properties. |

| Mass Spectrometric Detection | The separated compounds are introduced into the mass spectrometer. The instrument is typically operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity, allowing for the precise quantification of each analyte. |

| Data Analysis | The resulting data is processed to identify and quantify the metabolites, providing a comprehensive metabolic profile of the compound. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including this compound. researchgate.netamanote.comresearchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the connectivity of atoms and the three-dimensional structure of the molecule.

Molecular Modeling and Computational Chemistry Approaches

Computational methods have become integral to modern drug discovery, providing valuable insights into the interactions between small molecules and their biological targets at an atomic level. These approaches can predict binding affinities, elucidate mechanisms of action, and guide the design of more potent and selective therapeutic agents.

Ligand-Protein Docking with Viral and Cellular Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme. scielo.brbioinformation.net For this compound, the primary targets of interest are viral enzymes like HSV-1 thymidine kinase (TK) and DNA polymerase. nih.gov The resistance of some herpes simplex virus strains to acyclovir, another nucleoside analog, is often due to mutations in these very enzymes. scielo.br

Although specific docking studies for this compound are not widely published, the methodology is well-established. Such studies would involve generating a 3D model of the compound and docking it into the active sites of the crystal structures of the target enzymes. The results would provide a binding score, indicating the strength of the interaction, and visualize the specific hydrogen bonds and hydrophobic interactions that stabilize the complex. This information is critical for understanding the molecular basis of the compound's activity and for designing new analogs with improved binding characteristics.

Dynamics Simulations of Compound-Enzyme Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. nih.govnih.govyoutube.comresearchgate.net These simulations can reveal how the binding of a ligand affects the conformational flexibility of the enzyme's active site and can help to identify key residues involved in catalysis and inhibition. nih.gov

MD simulations of this compound complexed with viral enzymes would offer a deeper understanding of its inhibitory mechanism. By simulating the system in a realistic aqueous environment, researchers can observe the stability of the ligand-protein complex and identify any conformational changes that may occur upon binding. This dynamic information complements the static picture provided by molecular docking and is invaluable for rational drug design.

Advanced Cellular and Molecular Biology Techniques for Mechanism Elucidation

A variety of advanced cellular and molecular biology techniques are being employed to unravel the intricate mechanisms by which this compound exerts its antiviral and anticancer effects.

One powerful approach is the use of reporter gene assays . nih.govresearchgate.net These assays utilize engineered cell lines that express a reporter protein (such as luciferase or green fluorescent protein) under the control of a specific viral or cellular promoter. By measuring the activity of the reporter protein, researchers can assess the effect of the compound on viral replication or specific cellular pathways. For example, a replicon system containing a reporter gene in place of viral structural proteins can be used to screen for inhibitors of viral replication. A decrease in the reporter signal would indicate that the compound is interfering with a non-structural component of the viral life cycle.

Confocal microscopy is another valuable tool for visualizing the subcellular localization of the compound or its effects on cellular structures. researchgate.netnih.gov By using fluorescently labeled analogs or antibodies against specific cellular markers, researchers can track the uptake of the drug and observe its impact on processes like DNA replication in real-time. For instance, the incorporation of the thymidine analog 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) into newly synthesized DNA can be readily detected using click chemistry and fluorescence microscopy, providing a direct measure of cell proliferation. nih.gov

To identify the cellular factors that are essential for the activity of this compound or that contribute to resistance, researchers can employ genome-wide screening techniques like CRISPR/Cas9 . nih.govnih.govmdpi.comfrontiersin.orgresearchgate.net By systematically knocking out every gene in the genome, it is possible to identify genes whose absence renders cells resistant or hypersensitive to the compound. This unbiased approach can uncover novel drug targets and resistance mechanisms, providing a roadmap for the development of more effective therapies and combination strategies. For example, CRISPR/Cas9 screening has been successfully used to identify genes involved in resistance to the chemotherapeutic agent 5-fluorouracil. mdpi.comfrontiersin.org

The integration of these advanced research methodologies is crucial for a comprehensive understanding of this compound. The detailed characterization of its chemical properties, metabolic fate, and molecular interactions will undoubtedly accelerate its journey from a promising lead compound to a clinically valuable therapeutic agent.

Gene Expression Profiling in Response to this compound Treatment

A comprehensive understanding of the cellular response to this compound is critical for elucidating its full therapeutic potential and mechanism of action. Gene expression profiling stands as a powerful tool to achieve this. By analyzing the changes in messenger RNA (mRNA) levels in cells treated with the compound, researchers can identify the specific genes and cellular pathways that are modulated. This can provide insights into its antiviral and anticancer activities.

Future research will likely involve the use of high-throughput techniques such as microarray analysis and RNA sequencing (RNA-Seq). These methods allow for the simultaneous measurement of the expression levels of thousands of genes, providing a global view of the cellular response. For instance, such studies could reveal whether the compound induces genes involved in apoptosis, cell cycle arrest, or immune responses, which would be particularly relevant to its anticancer properties.

While direct studies on this compound are still emerging, research on related compounds like 4-thiouridine (B1664626) has demonstrated the feasibility of metabolic labeling of newly transcribed RNA to profile gene expression changes with high temporal resolution. This approach could be adapted to specifically track the transcriptional consequences of this compound incorporation, offering a dynamic picture of its impact on cellular gene expression programs.

Development of Novel Analogues with Enhanced Specificity and Potency

The synthesis of novel analogues of this compound represents a promising strategy to improve its therapeutic index. By modifying the chemical structure of the parent compound, it is possible to enhance its antiviral or anticancer activity, increase its selectivity for viral or cancer cells, and improve its pharmacokinetic properties.

Research into analogues of the closely related compound, (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), has provided valuable insights. Studies have shown that modifications to the vinyl group and the sugar moiety can significantly impact antiviral activity. For example, the (Z)-isomer and the 5-(2,2-dibromovinyl) analogue of BVDU were found to be less potent than the parent compound against herpes simplex virus type 1 (HSV-1). researchgate.net

Future efforts in this area will likely focus on creating analogues of this compound with improved substrate specificity for viral or tumor-specific enzymes, such as thymidine kinase. This would lead to a more targeted activation of the drug in infected or cancerous cells, thereby reducing potential side effects on healthy tissues.

Table 1: Examples of Structural Modifications and their Potential Impact on Activity

| Modification Site | Example of Modification | Potential Impact |

| 5-vinyl group | Substitution of bromine with other halogens (e.g., chlorine, iodine) | Altered potency and selectivity against different viruses |

| Introduction of different functional groups (e.g., cyano, carboxyl) | Modified interaction with target enzymes | |

| 2'-deoxyribose sugar | Modification of the sugar ring (e.g., introduction of fluorine) | Increased metabolic stability |

| Alteration of the stereochemistry | Changes in substrate specificity for kinases | |

| 4'-thio position | Replacement of sulfur with selenium | Potential for altered biological activity and imaging properties |

Exploration of Synergistic Effects with Other Therapeutic Agents

Combining this compound with other therapeutic agents could lead to enhanced efficacy and potentially overcome drug resistance. This approach, known as combination therapy, is a cornerstone of modern medicine, particularly in the treatment of cancer and viral infections.

The potential for synergistic interactions is rooted in the possibility of targeting different pathways or mechanisms of action simultaneously. For example, in cancer therapy, this compound could be combined with drugs that inhibit DNA repair, cell cycle progression, or signaling pathways that are crucial for tumor survival.

Studies on other nucleoside analogues have demonstrated the power of this approach. For instance, the combination of the antiviral drug zidovudine (B1683550) and the anticancer drug 5-fluoro-2'-deoxyuridine (B1346552) with trimethoprim (B1683648) has shown synergistic antibacterial effects. frontiersin.org This highlights the potential for repurposing and combining existing drugs to create more effective treatments. Future research should systematically screen for synergistic combinations of this compound with a wide range of approved and experimental drugs.

Table 2: Potential Synergistic Combinations for this compound

| Therapeutic Area | Potential Combination Agent | Rationale for Synergy |

| Anticancer Therapy | DNA Repair Inhibitors (e.g., PARP inhibitors) | Enhance the cytotoxic effect of DNA incorporation of the analogue |

| Cell Cycle Checkpoint Inhibitors (e.g., CDK4/6 inhibitors) | Arrest cells in a phase where they are more susceptible to the drug's action | |

| Other Chemotherapeutic Agents (e.g., platinum-based drugs) | Target different aspects of cancer cell biology for a multi-pronged attack | |

| Antiviral Therapy | Other Antiviral Nucleoside Analogues | Inhibit viral replication at multiple steps |

| Non-nucleoside Viral Polymerase Inhibitors | Provide a dual mechanism of action against the viral polymerase | |

| Immunomodulatory Agents (e.g., interferons) | Boost the host's immune response to the viral infection |

Potential for Targeted Drug Delivery Systems

The development of targeted drug delivery systems for this compound could significantly enhance its therapeutic efficacy while minimizing systemic toxicity. These systems are designed to deliver the drug specifically to the site of action, such as a tumor or virally infected cells, thereby increasing the local concentration of the drug and reducing its exposure to healthy tissues.

A variety of nanocarriers, such as liposomes, nanoparticles, and dendrimers, are being explored for the targeted delivery of nucleoside analogues. These carriers can be engineered to have specific properties, such as a long circulation time in the bloodstream and the ability to recognize and bind to specific receptors that are overexpressed on the surface of cancer or infected cells.

For example, nanoparticles can be decorated with ligands, such as antibodies or peptides, that bind to tumor-associated antigens. This active targeting strategy can significantly improve the accumulation of the drug in the tumor. Furthermore, some nanocarriers can be designed to release their payload in response to specific stimuli present in the tumor microenvironment, such as a lower pH or the presence of certain enzymes. While specific applications for this compound are yet to be developed, the extensive research in nanoparticle-based drug delivery for other nucleoside analogues provides a strong foundation for future work in this area. mdpi.com

Integration into Gene Therapy and Molecular Probe Applications

The potent biological activity of this compound has already led to its consideration for use in gene therapy, particularly as an anticancer agent. nih.govnih.gov This approach, often referred to as suicide gene therapy, involves the introduction of a gene into cancer cells that encodes an enzyme capable of converting a non-toxic prodrug into a potent cytotoxic agent.

In the context of this compound, the gene for herpes simplex virus thymidine kinase (HSV-tk) can be delivered to tumor cells. The expressed HSV-tk enzyme can then phosphorylate this compound much more efficiently than human cellular kinases. This leads to the selective generation of the toxic triphosphate form of the drug within the cancer cells, resulting in their death. This strategy offers a high degree of tumor selectivity and has shown promise in preclinical and clinical studies with related compounds.

Beyond gene therapy, the unique properties of this compound make it a potential candidate for development as a molecular probe. For instance, radiolabeled versions of the compound could be used in non-invasive imaging techniques like Positron Emission Tomography (PET) to visualize the location and extent of tumors expressing the HSV-tk gene. This would allow for the monitoring of gene delivery and the assessment of treatment response. Furthermore, the thio-group at the 4'-position offers a site for chemical modifications that could be exploited to create probes for various biochemical and cellular assays. The development of a fluorescent analogue of 4-thio-5-bromo-2'-deoxyuridine highlights the potential for creating imaging agents based on this chemical scaffold. nih.gov

Q & A

Q. What are the established synthetic methodologies for 5-(2-Bromovinyl)-2'-deoxy-4'-thiouridine, and what challenges arise during its synthesis?

The synthesis of this compound involves modifying the sugar moiety of nucleosides by replacing the oxygen atom at the 4'-position with sulfur. A common approach is the condensation of a modified sugar (e.g., 4'-thiofuranose) with a halogenated pyrimidine base. Key challenges include achieving regioselectivity in glycosidic bond formation and maintaining stereochemical integrity during sulfur substitution. For example, the synthesis of thionucleoside analogs often requires protecting group strategies to prevent undesired side reactions .

Q. What analytical techniques are critical for structural elucidation of this compound?

High-resolution NMR spectroscopy (e.g., 5000-MHz proton NMR) and X-ray crystallography are pivotal. NMR coupling constants (e.g., vicinal ) and nuclear Overhauser effect (nOe) contacts provide insights into solution-phase conformations, such as sugar puckering and base orientation. X-ray crystallography reveals solid-state structural details, including bond angles and torsional parameters. Notably, discrepancies between solution and solid-state conformations necessitate complementary use of both techniques .

Q. How is the antiviral activity of this compound evaluated in preclinical studies?

Antiviral efficacy is typically assessed using plaque reduction assays against herpesviruses (HSV-1, HSV-2, VZV). The compound’s mechanism involves phosphorylation by viral thymidine kinase to its triphosphate form, which inhibits viral DNA polymerase. EC values are determined in cell cultures, with selectivity indices (CC/EC) calculated to evaluate toxicity .

Advanced Research Questions

Q. How do conformational dynamics of the 4'-thiofuranose ring influence biological activity?

The 4'-thiofuranose ring exhibits pseudorotational flexibility, adopting South-type (C2'-endo/C3'-exo) and North-type (C3'-endo/C2'-exo) puckered conformations. Solution NMR studies reveal a 66% South preference at 300 K, with minor conformers (34% North) impacting base orientation and interactions with viral enzymes. Molecular dynamics simulations and ab initio calculations (HF/3-21G level) model these transitions, linking South dominance to enhanced binding affinity for thymidine kinase .

Q. What experimental strategies resolve contradictions between X-ray crystallographic and solution-phase conformational data?

Combining nOe-restrained molecular dynamics with pseudorotational analysis reconciles discrepancies. For example, X-ray data for this compound show a South conformation (P = 174.1°), whereas solution NMR detects minor North populations (34%). Multi-temperature NMR experiments and hybrid quantum mechanics/molecular mechanics (QM/MM) simulations validate dynamic equilibria, emphasizing the need for integrated conformational studies .

Q. Why do certain structural analogs of this compound exhibit reduced antiviral activity?

Modifications to the bromovinyl group or sugar moiety can disrupt enzyme-substrate interactions . For instance, replacing the bromine atom with smaller substituents reduces steric complementarity with viral thymidine kinase. Additionally, altered sugar puckering (e.g., increased North conformer populations) may hinder triphosphate incorporation into viral DNA. Structure-activity relationship (SAR) studies using isosteric substitutions (e.g., fluorine or methyl groups) help identify critical pharmacophoric elements .

Q. How is the mutagenic potential of this compound assessed in vitro?

Ames tests with Salmonella typhimurium strains and mammalian cell mutagenicity assays (e.g., HPRT gene mutation) are employed. The compound’s bromovinyl group may intercalate into DNA, causing frameshift mutations. Comparative studies with non-thiolated analogs (e.g., BVdU) clarify the role of sulfur in genotoxicity .

Q. What methodologies are used to study the inhibition kinetics of viral DNA polymerases by this compound triphosphate?

Enzyme kinetics assays measure values under varying dTTP concentrations. Pre-steady-state kinetic analyses (e.g., stopped-flow spectroscopy) reveal binding and incorporation rates. Competitive inhibition is confirmed via Lineweaver-Burk plots, while crystallographic studies of polymerase-inhibitor complexes identify key interactions (e.g., hydrogen bonding with active-site residues) .

Methodological Considerations

Q. How should researchers handle discrepancies in conformational data between NMR and X-ray studies?

- Step 1: Validate NMR-derived coupling constants using pseudorotational equations (e.g., ) to account for sulfur’s electronegativity.

- Step 2: Perform temperature-dependent NMR to assess conformational equilibria.

- Step 3: Compare with X-ray data using root-mean-square deviation (RMSD) analysis of torsion angles.

- Step 4: Use molecular dynamics simulations to model transitions between conformers .

Q. What in vitro models are appropriate for evaluating resistance mechanisms to this compound?

- Thymidine kinase-deficient viral strains to assess phosphorylation dependency.

- Site-directed mutagenesis of viral DNA polymerase to identify resistance mutations (e.g., A803G in HSV-1 polymerase).

- Competitive rescue assays with wild-type and mutant enzymes to quantify inhibitor efficacy .

Safety and Handling

Q. What precautions are necessary for handling this compound in laboratory settings?

- Store at -20°C in anhydrous conditions to prevent decomposition.

- Use nitrile gloves and fume hoods during weighing to avoid dermal/ inhalation exposure.

- Dispose of waste via incineration or certified hazardous waste services. Mutagenicity data (e.g., Ames test positivity) mandate strict containment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.